molecular formula C16H25BN2O4 B1603409 1-Ethyl-3-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea CAS No. 917111-46-7

1-Ethyl-3-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

Cat. No. B1603409
M. Wt: 320.2 g/mol
InChI Key: OLBPVFHOZBPMJU-UHFFFAOYSA-N
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Description

1-Ethyl-3-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea, also known as EM4TMDU, is an organic compound with a wide range of applications in the scientific research field. It is a derivative of urea, and is primarily used in the synthesis of various molecules and as a reagent in numerous reactions. EM4TMDU has been used in a variety of scientific research applications, such as in the synthesis of biologically active compounds, as a catalyst for organic reactions, and as a reagent for the synthesis of other compounds.

Scientific research applications

Synthesis and Chemical Properties

  • "Synthesis of some tetrahydropyrimidine-5-carboxylates, determination of their metal chelating effects and inhibition profiles against acetylcholinesterase, butyrylcholinesterase and carbonic anhydrase" explores cyclic urea derivatives synthesized from urea and their inhibition of physiologically relevant enzymes (Sujayev et al., 2016).
  • "Synthesis of pyrimidine derivatives based on ethyl 2-ethoxymethylidene-3-polyfluoroalkyl-3-oxopropionates and urea" demonstrates regioselective condensation with urea (Goryaeva et al., 2009).
  • "Directed Lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-Butyl [2-(4-methoxyphenyl)ethyl]carbamate" studies lithiation reactions on nitrogen and ortho to the directing metalating group (Smith et al., 2013).

Biological and Medicinal Applications

  • "Synthesis of some urea and thiourea derivatives of 3-phenyl/ethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidine and their antagonistic effects on haloperidol-induced catalepsy and oxidative stress in mice" explores urea derivatives for antiparkinsonian activity (Azam et al., 2009).
  • "Flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas as novel acetylcholinesterase inhibitors" investigates ureas as inhibitors for biochemical studies (Vidaluc et al., 1995).

Material Science and Environmental Impact

  • "The Product of Catalysed Diboration of Bis(4-methoxyphenyl)ethyne by Bis(pinacolato-O,O')diboron" discusses the synthesis and arrangement of boronate ester substituents (Clegg et al., 1996).
  • "Degradation and Side Effects of Three Sulfonylurea Herbicides in Soil" looks into the soil degradation and side effects of certain urea-based herbicides (Dinelli et al., 1998).

properties

IUPAC Name

1-ethyl-3-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BN2O4/c1-7-18-14(20)19-12-9-8-11(10-13(12)21-6)17-22-15(2,3)16(4,5)23-17/h8-10H,7H2,1-6H3,(H2,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLBPVFHOZBPMJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)NCC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30592140
Record name N-Ethyl-N'-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-3-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

CAS RN

917111-46-7
Record name N-Ethyl-N′-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=917111-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Ethyl-N'-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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